Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor, such as a pyrrolidine derivative. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Similar in structure but with a different functional group arrangement.
Tert-butyl 2-bromoethylcarbamate: Another brominated compound with a tert-butyl ester group.
Uniqueness
Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C12H22BrNO2 |
---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-6-12(4,5)9(14)8-13/h9H,6-8H2,1-5H3 |
InChI Key |
ADDMSJJQKHRMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1CBr)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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